molecular formula C10H15N3 B2597609 N-(cyclobutylmethyl)-N-methylpyrazin-2-amine CAS No. 1866165-41-4

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine

Cat. No.: B2597609
CAS No.: 1866165-41-4
M. Wt: 177.251
InChI Key: DUTZGOAXZKPFDU-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine typically involves the reaction of pyrazin-2-amine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(cyclobutylmethyl)-N-methylpyrazin-2-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-methylpyrazin-2-amine
  • N-(cyclopentylmethyl)-N-methylpyrazin-2-amine
  • N-(cyclohexylmethyl)-N-methylpyrazin-2-amine

Uniqueness

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(8-9-3-2-4-9)10-7-11-5-6-12-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTZGOAXZKPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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